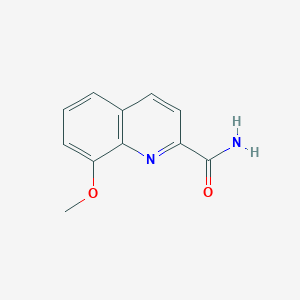
5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine: is a heterocyclic compound that contains both pyrimidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4-chloro-2-(pyridin-2-yl)pyrimidine with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of new ligands for coordination chemistry and catalysis .
Biology and Medicine: This compound has shown potential in the development of anti-inflammatory, antiviral, and anticancer agents. Its derivatives have been studied for their ability to inhibit various biological targets, including enzymes and receptors involved in disease pathways .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the agrochemical industry for the development of new pesticides and herbicides .
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors, blocking the activity of enzymes that regulate cell division and growth . This inhibition can lead to the suppression of tumor growth in cancer therapy .
Comparación Con Compuestos Similares
5-Bromo-2-chloropyridine: Another halogenated pyridine derivative used in similar synthetic applications.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine core, used as a kinase inhibitor in cancer research.
Pyrrolo[2,3-d]pyrimidine: Known for its multi-targeted kinase inhibition and potential as an anticancer agent.
Uniqueness: 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine is unique due to its dual halogenation, which provides a versatile platform for further functionalization. This dual halogenation allows for selective substitution reactions, making it a valuable intermediate in the synthesis of diverse bioactive molecules .
Propiedades
Fórmula molecular |
C9H5BrClN3 |
|---|---|
Peso molecular |
270.51 g/mol |
Nombre IUPAC |
5-bromo-4-chloro-2-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C9H5BrClN3/c10-6-5-13-9(14-8(6)11)7-3-1-2-4-12-7/h1-5H |
Clave InChI |
FHNZEMIPAUWADO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC=C(C(=N2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis-](/img/structure/B13116438.png)
![[(2S,3R,5S)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13116444.png)


![tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B13116466.png)



![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)

![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)
![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)


